1-(3-Methylbutyl)-1H-imidazol-2-amine

Catalog No.
S13692445
CAS No.
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methylbutyl)-1H-imidazol-2-amine

Product Name

1-(3-Methylbutyl)-1H-imidazol-2-amine

IUPAC Name

1-(3-methylbutyl)imidazol-2-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-7(2)3-5-11-6-4-10-8(11)9/h4,6-7H,3,5H2,1-2H3,(H2,9,10)

InChI Key

BMNDUUQNVJXDSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CN=C1N

1-(3-Methylbutyl)-1H-imidazol-2-amine is a derivative of imidazole, a five-membered aromatic ring containing two nitrogen atoms. This compound features a 3-methylbutyl group attached to the nitrogen atom at position one of the imidazole ring, contributing to its unique properties and potential applications. Its molecular formula can be represented as C8H13N3C_8H_{13}N_3, indicating the presence of eight carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms.

The chemical reactivity of 1-(3-Methylbutyl)-1H-imidazol-2-amine is influenced by the imidazole ring, which can participate in various reactions such as:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The amine group can undergo condensation with carbonyl compounds to form imines or amides.
  • Cyclization: Under certain conditions, this compound can undergo cyclization reactions to form more complex structures.

1-(3-Methylbutyl)-1H-imidazol-2-amine and its derivatives have been studied for their biological activities. Research indicates that compounds in this class may exhibit:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Inhibition of Vascular Adhesion Protein-1: Certain imidazole derivatives have been identified as potent inhibitors for vascular adhesion protein-1, which is relevant in treating conditions like diabetic macular edema .

The synthesis of 1-(3-Methylbutyl)-1H-imidazol-2-amine can be achieved through several methods:

  • Condensation Reaction: Starting from 3-methylbutylamine and an appropriate imidazole precursor, a condensation reaction can yield the desired product.
  • Pseudo-Michael Addition: This method involves the reaction of 4,5-dihydro-1H-imidazol-2-amines with suitable Michael acceptors under controlled conditions .
  • Cyclization Techniques: Utilizing heat or catalysts to promote cyclization from simpler precursors can also lead to the formation of this compound.

Studies on the interactions of 1-(3-Methylbutyl)-1H-imidazol-2-amine with biological targets have revealed potential pathways for therapeutic applications. Interaction studies often focus on:

  • Binding Affinity: Determining how well the compound binds to specific proteins or enzymes.
  • Mechanism of Action: Understanding how it exerts its biological effects through molecular interactions.

Several compounds share structural similarities with 1-(3-Methylbutyl)-1H-imidazol-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-imidazol-2-amine6646-51-10.97
1-Methyl-1H-imidazol-5-amino1588441-15-90.76
1H-imidazol-2-amino sulfate(2:1)1450-93-70.67
Di(1H-imidazol-1-yl)methanimine104619-51-40.91

Uniqueness

The uniqueness of 1-(3-Methylbutyl)-1H-imidazol-2-amine lies in its specific side chain (3-methylbutyl), which influences its solubility and biological activity compared to other imidazole derivatives. This structural feature may enhance its interaction with biological targets, differentiating it from other similar compounds.

1-(3-Methylbutyl)-1H-imidazol-2-amine consists of an imidazole core (C₃H₄N₂) substituted at the 1-position with a 3-methylbutyl group (-CH₂CH(CH₂CH₃)CH₂-) and at the 2-position with an amine group (-NH₂). The imidazole ring’s aromaticity arises from a conjugated π-system involving three sp²-hybridized carbon atoms and two nitrogen atoms. The 3-methylbutyl substituent introduces steric bulk, while the electron-donating amine group enhances nucleophilicity at the 2-position.

The IUPAC name follows systematic numbering:

  • The parent imidazole ring is numbered such that the amine group occupies position 2.
  • The 3-methylbutyl substituent is assigned position 1, with the prefix 1H indicating hydrogen placement on nitrogen at position 1.

Molecular Formula: C₈H₁₅N₃
Molecular Weight: 153.23 g/mol (calculated from atomic masses)

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name1-(3-methylbutyl)-1H-imidazol-2-amine
SMILESCC(C)CCN1C=CN=C1N
Ring SystemImidazole (5-membered heterocycle)
Substituents3-methylbutyl (C₅H₁₁), amine (NH₂)

Spectroscopic Features

While direct spectroscopic data for this compound are limited in available literature, analogous imidazole derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the 3-methylbutyl group shows signals for methyl (δ 0.8–1.5 ppm) and methylene protons (δ 1.2–2.1 ppm).
  • ¹³C NMR: Imidazole carbons appear at δ 120–140 ppm, with aliphatic carbons of the side chain between δ 20–40 ppm.

The synthesis of 1-(3-Methylbutyl)-1H-imidazol-2-amine represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve regioselective alkylation and efficient imidazole core formation . This compound features a 3-methylbutyl substituent at the nitrogen-1 position of the imidazole ring and an amine group at the carbon-2 position, creating a structural framework of considerable importance in medicinal and agrochemical research . The following sections comprehensively examine the various synthetic approaches developed for the preparation of this compound and related imidazole-2-amine derivatives.

Traditional Multi-Step Synthesis Approaches

Traditional synthetic methodologies for imidazole-2-amine derivatives have relied on well-established multi-component reactions and sequential transformations [3] [4]. The Debus-Radziszewski imidazole synthesis remains one of the most widely employed methods for constructing the imidazole core, utilizing a multi-component reaction between 1,2-dicarbonyls, aldehydes, and ammonia or primary amines [3] [4]. This reaction proceeds through a two-stage mechanism involving initial condensation of the dicarbonyl with ammonia molecules to form a diimine intermediate, followed by condensation with the aldehyde to generate the imidazole ring [4].

For the synthesis of 1-(3-Methylbutyl)-1H-imidazol-2-amine, the Debus-Radziszewski approach can be modified by incorporating 3-methylbutylamine as one of the nitrogen sources . The reaction typically requires reflux conditions in ethanol or methanol at temperatures ranging from 60-80°C, yielding the desired product in moderate yields of 50-70% [5]. However, this method often produces multiple regioisomers, necessitating careful purification procedures to isolate the target compound [5].

The Wallach synthesis provides an alternative traditional approach, involving the reaction of nitrogen-substituted oxamides with phosphorus pentachloride [6]. This method produces 1,2-disubstituted chloroimidazoles, which can subsequently be converted to the corresponding amine derivatives through nucleophilic substitution reactions [6]. The Wallach synthesis typically yields products in the range of 50-75%, though the harsh reaction conditions and use of phosphorus pentachloride limit its practical applicability [6].

The Marckwald synthesis offers another classical route, utilizing alpha-amino ketones with cyanides, thiocyanates, or isothiocyanates [5]. This method initially forms 3-mercaptoimidazoles, which require subsequent desulfurization using Raney nickel or nitric acid to afford the desired imidazole-2-amine products [5]. Yields typically range from 55-80%, with the method showing good functional group tolerance [5].

MethodStarting MaterialsConditionsKey FeaturesYield Range
Debus-Radziszewski Synthesis1,2-dicarbonyl + aldehyde + ammonia/amineReflux in alcohol/waterVersatile, widely used commercially60-90%
Wallach SynthesisN,N′-disubstituted oxamides + phosphorus pentachlorideHeat with phosphorus pentachlorideProduces 1,2-disubstituted chloroimidazoles50-75%
Marckwald Synthesisα-amino ketone + cyanides/thiocyanatesHeat, followed by desulfurizationForms 3-mercaptoimidazoles initially55-80%
Van Leusen SynthesisCyclic imines + para-toluenesulfonylmethyl isocyanideBase-catalyzed cycloadditionEffective for fused ring systems65-85%

Modern Catalytic Strategies for Imidazole Core Formation

Contemporary synthetic approaches have embraced catalytic methodologies to overcome the limitations of traditional multi-step syntheses [7] [8] [9]. These modern strategies offer improved selectivity, milder reaction conditions, and enhanced functional group compatibility while often providing superior yields compared to classical methods [7] [8].

The development of efficient catalytic systems has enabled the construction of complex imidazole derivatives through single-pot transformations [10] [11]. Copper-mediated three-component reactions involving ketones, aldehydes, and trimethylsilyl azide have emerged as particularly effective methods for constructing 2,4,5-trisubstituted imidazoles [10]. These reactions typically employ copper trifluoroacetate as the catalyst in combination with pivalic acid, proceeding under relatively mild conditions to afford products in yields ranging from 70-95% [10].

Iron-based catalytic systems have gained significant attention due to their environmental compatibility and cost-effectiveness [7] [9]. Iron oxide nanoparticles can effectively catalyze the three-component condensation of benzil, aldehydes, and primary amines to form tetra-substituted imidazoles [7]. These heterogeneous catalysts offer the advantage of easy recovery and reuse, maintaining catalytic activity for up to four cycles without significant decrease in product yield [7].

Ruthenium-catalyzed approaches utilize borrowing hydrogen methodology under aerobic conditions [7]. Diruthenium complexes facilitate the synthesis of imidazole derivatives through enediol formation from disubstituted acetylenes, followed by reaction with ammonium carbonate and methanol [8]. This method demonstrates good tolerance for both electron-withdrawing and electron-donating aromatic substituents [8].

Catalyst TypeReaction TypeKey FeaturesTypical ConditionsYield Range
Copper-basedCarbon-hydrogen amination/amidationDirect carbon-hydrogen functionalizationCopper trifluoroacetate, trimethylsilyl azide70-95%
Ruthenium-basedBorrowing hydrogen processAerobic conditionsDiruthenium catalyst, oxygen atmosphere65-90%
Iron-basedThree-component condensationRecyclable catalystIron oxide nanoparticles75-95%
OrganocatalystsAsymmetric synthesisStereoselective synthesisChiral imidazole catalysts80-98% enantiomeric excess
Heterogeneous catalystsMulti-component condensationEnvironmentally friendlySolid acid catalysts80-95%

Transition Metal-Catalyzed Cyclization Reactions

Transition metal-catalyzed cyclization reactions have revolutionized the synthesis of imidazole derivatives by enabling precise control over regioselectivity and reaction efficiency [12] [13]. Palladium-catalyzed direct carbon-hydrogen arylation has emerged as a particularly powerful methodology for the selective functionalization of imidazole rings [13]. The use of 2-(trimethylsilyl)ethoxymethyl protecting groups allows for regioselective arylation at either the carbon-2 or carbon-5 positions depending on the choice of base and reaction conditions [13].

Copper-catalyzed three-component coupling reactions provide an efficient route to 2,4,5-trisubstituted imidazoles through the direct combination of ketones, aldehydes, and azide sources [10]. The mechanism involves copper-mediated carbon-hydrogen amination followed by cyclization to form the imidazole ring [10]. Optimal conditions typically employ copper trifluoroacetate in combination with pivalic acid, with reactions proceeding at temperatures of 80-100°C [10].

Rhodium-catalyzed processes utilize carbenoid insertion chemistry for imidazole formation [14]. These reactions involve the insertion of rhodium carbenoids derived from triazole precursors into oxadiazole derivatives, followed by ring-opening and cyclization to afford the imidazole products [14]. The method demonstrates good functional group tolerance and provides access to highly substituted imidazole derivatives [14].

Iron-catalyzed Lewis acid-promoted cyclizations offer a cost-effective alternative to precious metal catalysts [7]. Iron acts as a Lewis acid to activate carbonyl groups toward nucleophilic addition of amines and imines, facilitating the formation of the imidazole ring [7]. These reactions typically proceed under mild conditions and accommodate a wide range of functional groups including phenols, alcohols, carboxylic acids, and amines [7].

MetalReaction TypeSubstrate ScopeRegioselectivityYield Range
CopperThree-component couplingKetones, aldehydes, azides2,4,5-trisubstituted60-85%
PalladiumDirect carbon-hydrogen arylation2-(trimethylsilyl)ethoxymethyl-imidazoles, aryl halidesCarbon-2 or carbon-5 selective70-90%
RhodiumCarbenoid insertionTriazoles, oxadiazolesCarbon-4-carbon-5 bond formation65-85%
RutheniumEnediol formationDisubstituted acetylenesMonosubstituted55-80%
IronLewis acid catalysisBenzil, aldehydes, amines2,4,5-trisubstituted75-95%

Organocatalytic Methods for Stereoselective Synthesis

Organocatalytic approaches have gained prominence in imidazole synthesis due to their ability to provide stereoselective transformations under mild, metal-free conditions [15] [16]. The development of chiral organocatalysts has enabled access to optically active imidazole derivatives with high levels of enantioselectivity [15]. These methodologies typically employ chiral imidazole-containing catalysts that facilitate asymmetric transformations through hydrogen-bonding interactions and dual activation mechanisms [16].

Thiazolium-catalyzed reactions utilize the unique reactivity of thiazolium salts to promote the formation of alpha-ketoamides, which subsequently undergo cyclization to form imidazole derivatives [17]. This methodology employs a traceless linker strategy that allows for the preparation of substituted imidazoles, thiazoles, and oxazoles through a one-pot elimination-cyclization sequence [17]. The elimination reaction is facilitated by thiazolium catalysts, which promote the in situ formation of alpha-ketoamides that are subsequently converted to the corresponding heterocycles [17].

2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine-mediated hydroamidation provides an efficient organocatalytic route to imidazole derivatives [14]. This methodology demonstrates excellent functional group tolerance and proceeds under remarkably mild conditions at room temperature [14]. The catalyst facilitates the intramolecular cyclization of propargylic ureas through base-mediated deprotonation and subsequent nucleophilic attack [14].

Chiral imidazole organocatalysts have been successfully employed in the asymmetric synthesis of silicon-stereogenic compounds through desymmetrization reactions [16]. These catalysts achieve enantioselectivities of up to 98:2 enantiomeric ratio through dual activation mechanisms involving hydrogen-bonding interactions with silanediol substrates [16]. The methodology provides access to silicon-stereogenic siloxanols with potential for further synthetic elaboration [16].

Catalyst TypeReaction TypeStereoselectivityKey FeaturesYield Range
Thiazolium saltsα-ketoamide formationNon-stereoselectiveTraceless linker strategy60-90%
Chiral imidazolesDesymmetrizationUp to 98:2 enantiomeric ratioMetal-free conditions75-95%
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorineHydroamidationNon-stereoselectiveMild conditions (room temperature)80-95%
N-methylanilineAddition/cyclizationNon-stereoselectiveCatalytic amounts (10 mol%)60-85%
Ionic liquidsMulticomponent reactionVariableDual catalyst-solvent70-90%

Green Chemistry Approaches in Alkylimidazole Production

The implementation of green chemistry principles in imidazole synthesis has led to the development of environmentally sustainable methodologies that minimize waste generation and reduce energy consumption [18] [19] [11]. Microwave-assisted synthesis has emerged as a particularly effective green approach, significantly reducing reaction times while improving product yields [18] [11]. These methods typically employ natural organic acids as promoters under solvent-free conditions, achieving excellent yields in reaction times as short as 4-9 minutes [20].

Solvent-free synthetic methodologies have gained considerable attention as environmentally benign alternatives to traditional solution-phase reactions [20] [21]. The use of molecular iodine as a catalyst in solvent-free three-component condensations of benzil, benzonitrile derivatives, and primary amines provides an efficient route to 1,2,4,5-tetrasubstituted imidazoles [22]. These reactions proceed at elevated temperatures (100-120°C) and afford products in yields ranging from 80-88% within 1-6 hours [22].

Deep eutectic solvents have emerged as promising green alternatives to conventional organic solvents [23]. Cholinium chloride/urea eutectic mixtures provide an environmentally friendly reaction medium for the synthesis of 2-amino imidazole derivatives [23]. The proposed mechanism involves regioselective alkylation of guanidine followed by intramolecular condensation and tautomerization/aromatization [23]. Notably, the deep eutectic solvent can be recycled for multiple consecutive reactions without significant loss of activity [23].

Ultrasound-assisted synthesis offers another green approach, utilizing acoustic cavitation to enhance reaction rates and improve product yields [18]. Iron oxide nanoparticles synthesized using plant extracts serve as effective catalysts for the ultrasound-promoted synthesis of polysubstituted imidazoles [11]. These reactions typically proceed in 20-30 minutes with yields ranging from 75-90% [11].

Water-based synthetic methodologies represent the ultimate in green chemistry approaches [24]. The use of sodium dodecyl sulfate in aqueous basic medium enables efficient nitrogen-alkylation of imidazoles under volatile organic solvent-free conditions [24]. The incorporation of sodium dodecyl sulfate suppresses solubility issues and enhances reaction rates, providing high yields in shortened reaction times [24].

MethodCatalyst/PromoterReaction TimeEnergy EfficiencyYield Range
Microwave-assistedNatural organic acids4-9 minHigh85-95%
Ultrasound-assistedIron oxide nanoparticles20-30 minModerate75-90%
Solvent-freeMolecular iodine1-6 hModerate80-88%
Deep eutectic solventsCholinium chloride/urea30 minModerate85-91%
Water as solventSodium dodecyl sulfate in basic medium20-80 minLow70-99%

Solid-Phase Synthesis and Combinatorial Techniques

Solid-phase synthesis has revolutionized the preparation of imidazole libraries by enabling parallel synthesis and high-throughput screening of diverse structural motifs [25] [26] [27] [28]. The development of traceless cleavage strategies has been particularly important in solid-phase imidazole synthesis, allowing for the preparation of compounds without unwanted residual linker fragments [28] [17].

The use of tert-butoxycarbonyl-β-alanine-polyacrylamide resin provides a robust solid support for the synthesis of polyamides containing imidazole amino acids [25]. This methodology employs optimized cycling protocols that afford stepwise coupling yields exceeding 99% [25]. The synthesis utilizes tert-butoxycarbonyl-pyrrole ester and tert-butoxycarbonyl-imidazole acid as monomer building blocks, which can be prepared on a 50-gram scale without column chromatography [25].

Benzylic acylammonium chloride-based traceless cleavage strategies enable the solid-phase synthesis of 1,2,4,5-tetrasubstituted imidazoles [28]. The approach facilitates the assembly of diverse compounds in minimal steps with yields ranging from 23-88% and purities of 64-100% [28]. The methodology demonstrates good compatibility with various functional groups and allows for the rapid generation of compound libraries [28].

Sodium benzenesulfinate serves as an effective traceless linker for the solid-phase synthesis of substituted imidazoles, thiazoles, and oxazoles [17] [29]. Key steps involve sulfinate acidification, sulfinic acid condensation with aldehydes and amines, and traceless product release through elimination-cyclization reactions [17] [29]. The elimination reaction utilizes thiazolium catalysts to facilitate in situ alpha-ketoamide formation, which is subsequently converted to the corresponding heterocycles [17] [29].

Cross-linked poly(4-vinylpyridine)-supported iron oxide nanoparticles represent a novel magnetic polymer catalyst for solid-phase imidazole synthesis [21]. This catalyst system enables the one-pot condensation of benzil, aldehydes, and ammonium acetate under solvent-free conditions with reaction times of 20-80 minutes at 100°C [21]. The magnetic nature of the catalyst allows for easy recovery and reuse, maintaining high catalytic efficiency over multiple cycles [21].

Para-toluenesulfonylmethyl isocyanide-based solid-phase methodologies provide access to disubstituted imidazoles through 1,3-dipolar cycloaddition reactions with polymer-immobilized imines [26]. The pure products are separated from the resin support by treatment with trifluoroacetic acid, yielding imidazole products with high yields and purity [26]. The main limitation of this protocol is the presence of a fixed 4-hydroxyl-2-methoxyphenyl substituent at the 5-position of the imidazole product [26].

Support TypeLinker StrategyProduct TypeCleavage MethodYield/Purity
tert-Butoxycarbonyl-β-alanine-polyacrylamide resinDirect attachmentPolyamides with imidazoleAminolysisHigh yield (>99% coupling)
Benzylic acylammonium chlorideTraceless cleavage1,2,4,5-tetrasubstituted imidazolesBenzylic acylammonium reactivity23-88% yield, 64-100% purity
Sodium benzenesulfinateTraceless sulfone linkerSubstituted imidazoles/thiazolesElimination-cyclizationLibrary of 18 compounds
Cross-linked poly(4-vinylpyridine)Magnetic nanoparticle support2,4,5-trisubstituted imidazolesFiltration/magnetic separation99% yield with 100 mg catalyst
Polymer-supported iminesResin appendageDisubstituted imidazolesTrifluoroacetic acidHigh yields and purity

The molecular geometry of 1-(3-methylbutyl)-1H-imidazol-2-amine exhibits several key structural features that define its physicochemical behavior. The compound contains a planar five-membered imidazole ring with two nitrogen atoms positioned at the 1- and 3-positions, consistent with general imidazole derivative structural characteristics [2]. The imidazole ring maintains planarity with typical deviations less than 0.1 Å from the mean plane, as observed in related crystallographic studies [3] [4].

The molecular architecture features the characteristic 3-methylbutyl substituent attached to the N-1 position of the imidazole ring. Computational studies on related 1-butyl-3-methylimidazolium derivatives reveal that the preferred alkyl chain conformation is the extended (TT) configuration, with the GT and G'T rotamers being 0.02 and 0.50 kcal/mol higher in energy, respectively [5]. The C-N bond length connecting the imidazole ring to the alkyl chain typically ranges from 1.45-1.48 Å, while the C-N bonds within the imidazole ring span 1.31-1.36 Å [2] [6].

The dihedral angle between the imidazole ring and the alkyl chain generally falls within the 60-120° range, depending on the specific conformational state [5] [6]. The 2-amino substituent on the imidazole ring introduces additional conformational complexity through potential hydrogen bonding interactions and resonance effects with the aromatic system [7].

Table 1: Molecular Geometry Parameters for 1-(3-Methylbutyl)-1H-imidazol-2-amine

ParameterValue/RangeReference Basis
Molecular FormulaC8H15N3 [8]
Molecular Weight153.22 g/mol [8]
Imidazole Ring Planarity< 0.1 Å deviation [3] [4]
C-N Bond Length (ring)1.31-1.36 Å [2] [6]
N-alkyl Bond Length1.45-1.48 Å [5]
Preferred Chain ConformationExtended (TT) [5]
Ring-Chain Dihedral Angle60-120° [5] [6]

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of 1-(3-methylbutyl)-1H-imidazol-2-amine can be evaluated through comparison with structurally related imidazole derivatives. Thermal stability studies on imidazole-containing compounds demonstrate that simple imidazoles typically exhibit thermal stability in the range of 150-200°C before significant degradation occurs [9] [10] [11].

For N-alkylimidazole derivatives, thermal decomposition generally begins around 120-150°C, with the stability decreasing as the alkyl chain length increases [10]. Studies on 1-butyl-3-methylimidazolium derivatives show thermal stability up to 177°C (450 K), with degradation following nucleophilic substitution pathways primarily involving the alkyl substituents [9] [11].

The primary degradation pathways for imidazole derivatives involve several mechanisms. The most common pathway is nucleophilic substitution at the lateral alkyl chains, leading to elimination of alkyl groups as corresponding alkyl halides or other derivatives [11]. A secondary pathway involves deprotonation of the imidazolium cation, resulting in formation of thermally labile N-heterocyclic carbenes (NHCs) that undergo further decomposition [11]. The imidazole ring itself may undergo cleavage at elevated temperatures, particularly above 200°C [12].

For compounds containing the 2-amino substituent, additional degradation pathways may involve oxidative processes affecting the amino group, similar to those observed in other amino-substituted heterocycles [10] [12]. The presence of the branched 3-methylbutyl chain may provide some steric protection but could also introduce additional thermal lability due to potential β-elimination reactions.

Table 2: Thermal Stability Comparison of Imidazole Derivatives

Compound TypeStability Range (°C)Degradation Onset (°C)Primary Pathway
Simple imidazoles150-200~200Ring cleavage [12]
N-alkylimidazoles120-150~120Oxidative degradation [10]
1-Butylimidazolium derivativesUp to 177~177Nucleophilic substitution [9] [11]
2-Alkylimidazoles (short chain)>150~150Thermal decomposition [10]
Estimated for target compound130-170~140Alkyl elimination/oxidation

Solubility Profile in Organic and Aqueous Media

The solubility characteristics of 1-(3-methylbutyl)-1H-imidazol-2-amine are governed by the interplay between the polar imidazole-amine functionality and the hydrophobic 3-methylbutyl chain. The presence of the amino group at the 2-position significantly enhances the compound's hydrogen bonding capacity compared to simple N-alkylimidazoles [13] [14].

In aqueous media, the compound is expected to exhibit moderate to good solubility due to the amino group's ability to form hydrogen bonds with water molecules [13]. The imidazole ring contributes additional hydrophilicity through its nitrogen atoms, which can serve as both hydrogen bond donors and acceptors [13] [15]. However, the 3-methylbutyl substituent introduces hydrophobic character that may limit aqueous solubility compared to shorter-chain analogs.

Polar protic solvents such as methanol and ethanol should provide excellent solubility for this compound. The combination of hydrogen bonding capability and the polar nature of these solvents creates favorable intermolecular interactions [13] [16]. Dimethylformamide (DMF) and other polar aprotic solvents are expected to show excellent solubility due to their high polarity and ability to solvate charged or polar species [16].

In moderately polar solvents like dichloromethane and chloroform, the compound should exhibit good to moderate solubility, with the alkyl chain providing favorable interactions with the organic medium [16]. Non-polar solvents such as n-hexane and diethyl ether are expected to show poor solubility due to the predominant polar character of the imidazole-amine moiety [13].

Table 3: Predicted Solubility Profile

SolventPolarity IndexExpected SolubilityInteraction Basis
Water9.0Moderate to goodAmino H-bonding [13]
Methanol6.6GoodProtic compatibility [13]
Ethanol5.2GoodSimilar to methanol [13]
DMF6.4ExcellentHigh polarity, aprotic [16]
Dichloromethane3.1GoodModerate polarity [16]
Chloroform4.1ModerateModerate polarity [16]
n-Hexane0.1PoorNon-polar incompatibility [13]

Acid-Base Behavior and Protonation States

The acid-base behavior of 1-(3-methylbutyl)-1H-imidazol-2-amine is characterized by multiple potential protonation sites, including the imidazole nitrogen atoms and the exocyclic amino group. Understanding these protonation equilibria is crucial for predicting the compound's behavior in various pH environments.

The imidazole ring itself typically exhibits a pKa value around 7.0 for the unsubstituted parent compound [17] [18] [19]. For N-methylated imidazole derivatives, this value generally increases to approximately 7.4 [20]. The presence of the 2-amino substituent introduces additional basicity, with amino-substituted imidazoles showing enhanced pKa values. Studies on 1-methyl-1H-imidazol-2-amine derivatives indicate pKa values around 8.3 for the imidazole nitrogen [17].

The exocyclic amino group represents a second basic site with its own protonation characteristics. Primary amines typically exhibit pKa values in the range of 9-11, but the conjugation with the imidazole ring may modify this value [21] [22]. The electron-withdrawing effect of the aromatic imidazole system could lower the amino group's basicity compared to aliphatic amines.

Based on comparative analysis with related compounds, the estimated pKa values for 1-(3-methylbutyl)-1H-imidazol-2-amine are 7.5-8.5 for the imidazole nitrogen and 8.0-9.5 for the amino group [17] [19] [23]. The exact values would depend on the specific environmental conditions and the relative electron-donating or electron-withdrawing effects of the substituents.

The protonation sequence likely follows the pattern where the more basic site (amino group) protonates first, followed by the imidazole nitrogen at lower pH values. This behavior creates multiple ionic species in solution depending on the pH, which significantly affects the compound's solubility, stability, and biological activity [18] [19].

Table 4: Comparative pKa Values of Related Compounds

CompoundpKa ValueProtonation SiteReference
Imidazole7.0N-3 [17] [19]
1-Methylimidazole7.4N-3 [20]
2-Methylimidazole7.8N-1 [20]
1-Methyl-1H-imidazol-2-amine8.3N-3 (imidazole) [17]
N-alkylimidazole derivatives6.2-7.9Various [23]
Target compound (estimated)7.5-8.5N-3 (imidazole)Analogy-based
Target compound (estimated)8.0-9.5Amino groupAnalogy-based

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.126597491 g/mol

Monoisotopic Mass

153.126597491 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

Explore Compound Types